N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide
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Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The chemical structure of the compound is confirmed using various spectroscopic techniques such as IR, NMR (1H, 13C, COSY, HSQC), and SALDI-MS .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the inhibition or activation of specific biochemical pathways . This interaction can result in various biological outcomes, such as cell cycle arrest, apoptosis, or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
- N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide stands out due to its unique combination of a thiazole ring and an imidazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C14H14N4OS |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C14H14N4OS/c19-13(12-15-6-7-16-12)18-14-17-9-11(20-14)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16)(H,17,18,19) |
InChI Key |
MWBDLRSLPPAPFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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